Welcome to the BenchChem Online Store!
molecular formula C16H16N2O B8640861 4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one

4-amino-2-(2,3-dimethylphenyl)-3H-isoindol-1-one

Cat. No. B8640861
M. Wt: 252.31 g/mol
InChI Key: AMVDWUDYBCDLKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05631280

Procedure details

To a solution of 7 (0.110 g ) in 15 mL methanol was added 10% Pd/C (0.020 g) under nitrogen atmosphere. Hydrogen was applied to the mixture at 1 atmosphere for 2 h. The mixture was filtered and concentrated in vacuo to obtain the product. NMR (300 MHz, CDCl3) δ 7.41 (1H, d, J=6 Hz), 7.33 (1H, t, J=6 Hz), 7.18 (1H, s), 7.16 (1H, d, J=2 Hz), 7.10 (1H, t, J=4 Hz), 6.69 (1H, d, J=6 Hz), 4.54 (2H, s), 3.75 (2H, b), 2.33 (3H, s), 2.12 (3H, s).
Name
7
Quantity
0.11 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
0.02 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[C:7]([CH3:8])=[CH:6][CH:5]=[CH:4][C:3]=1[N:9]1[CH2:17][C:16]2[C:11](=[CH:12][CH:13]=[CH:14][C:15]=2[N+:18]([O-])=O)[C:10]1=[O:21].[H][H]>CO.[Pd]>[NH2:18][C:15]1[CH:14]=[CH:13][CH:12]=[C:11]2[C:16]=1[CH2:17][N:9]([C:3]1[CH:4]=[CH:5][CH:6]=[C:7]([CH3:8])[C:2]=1[CH3:1])[C:10]2=[O:21]

Inputs

Step One
Name
7
Quantity
0.11 g
Type
reactant
Smiles
CC1=C(C=CC=C1C)N1C(C2=CC=CC(=C2C1)[N+](=O)[O-])=O
Name
Quantity
15 mL
Type
solvent
Smiles
CO
Name
Quantity
0.02 g
Type
catalyst
Smiles
[Pd]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to obtain the product

Outcomes

Product
Name
Type
Smiles
NC1=C2CN(C(C2=CC=C1)=O)C1=C(C(=CC=C1)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.